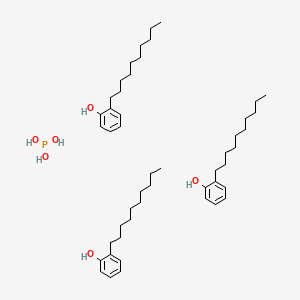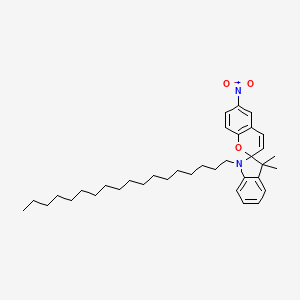
3',3'-Dimethyl-1'-octadecyl-6-nitrospiro(2h-benzopyran-2,2'-indoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) is a spiropyran derivative known for its photochromic properties. This compound exhibits a reversible transformation between two forms when exposed to light, making it useful in various applications, including photo-controlled extraction and active transport of amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) typically involves the reaction of 3,3-dimethyl-6-nitrospiro(indoline-2,2’-2H-benzopyran) with octadecyl bromide under basic conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) undergoes various chemical reactions, including:
Photoisomerization: The compound exhibits photochromism, where it reversibly transforms between two forms under UV and visible light.
Substitution Reactions: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to the merocyanine form and visible light for reverting to the spiropyran form.
Substitution Reactions: Bases like potassium carbonate (K2CO3) and solvents such as DMF.
Major Products Formed
Photoisomerization: The major product is the merocyanine form of the compound.
Substitution Reactions: Products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) has several scientific research applications:
Photo-controlled Extraction: Used in the extraction and transport of amino acids in micellar systems.
Optical Data Storage: Its photochromic properties make it suitable for optical data storage applications.
Membrane Technology: Incorporated into membranes for controlled salt permeation and other applications.
Wirkmechanismus
The mechanism of action for 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) primarily involves its photochromic behavior. Upon exposure to UV light, the compound converts to its merocyanine form, which has different chemical and physical properties compared to the spiropyran form. This reversible transformation allows for controlled interactions with other molecules, such as amino acids, in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): Another spiropyran derivative with similar photochromic properties.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its photo-responsive behavior.
Uniqueness
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) is unique due to its long octadecyl chain, which enhances its solubility in non-polar solvents and its ability to form stable micellar systems for photo-controlled extraction .
Eigenschaften
Molekularformel |
C36H52N2O3 |
|---|---|
Molekulargewicht |
560.8 g/mol |
IUPAC-Name |
3',3'-dimethyl-6-nitro-1'-octadecylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C36H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-37-33-23-20-19-22-32(33)35(2,3)36(37)27-26-30-29-31(38(39)40)24-25-34(30)41-36/h19-20,22-27,29H,4-18,21,28H2,1-3H3 |
InChI-Schlüssel |
JATNMIPVKCXQQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
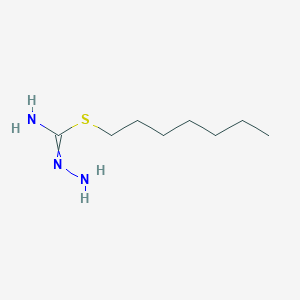
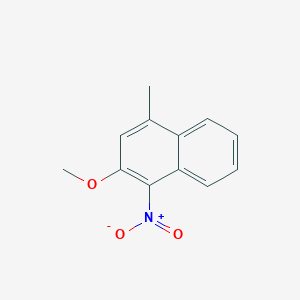
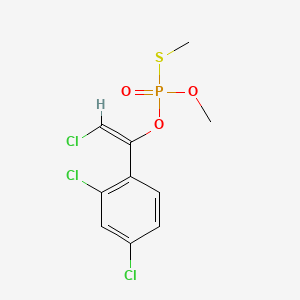


![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
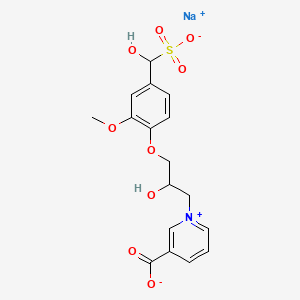

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
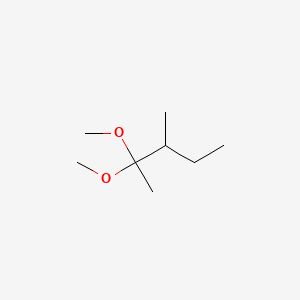
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
